

Comparative Guide: Structure-Activity Relationship (SAR) of 5-Amino-2-bromobenzamide Derivatives

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Compound of Interest

Compound Name: 5-Amino-2-bromobenzamide
CAS No.: 220583-56-2
Cat. No.: B112314

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Executive Summary & Scaffold Analysis

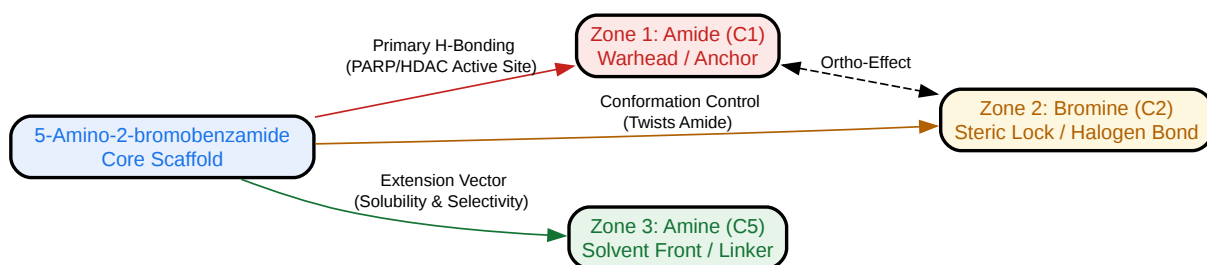
5-Amino-2-bromobenzamide represents a strategic deviation from the classical anthranilamide scaffold.^[1] While anthranilamides (2-amino) typically utilize an intramolecular hydrogen bond to planarize the system for kinase binding, the 5-amino-2-bromo isomer offers a unique vector geometry.^[1] The bromine atom at the ortho position (C2) introduces steric bulk that twists the amide out of planarity, a feature often exploited to improve selectivity in PARP inhibitors, while the C5-amino provides a linear vector for solvent-front extensions.^[1]

Core Physicochemical Profile

Property	Value	Structural Implication
CAS Number	220583-56-2	Unique entity; distinct from anthranilamide (16313-66-9). [1] [2] [3] [4] [5] [6]
Molecular Weight	215.05 g/mol	Low MW allows for significant decoration (Fragment-Based Drug Design). [1]
H-Bond Donors	2 (Amide NH ₂ , Amine NH ₂)	Dual interaction points for enzyme active sites (e.g., Asp/Glu residues).
Lipophilicity (cLogP)	~1.3	Optimal starting point for oral bioavailability optimization.
Key Vector	C5-Amino	Allows meta substitution relative to the amide, ideal for reaching solvent-exposed regions. [1]

Strategic SAR Analysis: The Three-Zone Model

To rationally design derivatives, we divide the scaffold into three functional zones. This model explains the causality behind activity shifts observed in experimental data.[\[1\]](#)



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Figure 1: The Three-Zone SAR Model for **5-Amino-2-bromobenzamide**. The interaction between the C1-Amide and C2-Bromine is critical for defining the bioactive conformation.[1]

Zone 1: The Amide (Primary Anchor)[1]

- Function: In PARP inhibition, the amide mimics the nicotinamide moiety of NAD+.[1] In HDAC inhibition, it serves as a Zinc-Binding Group (ZBG).[1]
- SAR Insight: Substitution on the amide nitrogen (N-alkylation) generally abolishes activity for PARP targets because the unsubstituted protons are required for hydrogen bonding with Gly863 and Ser904 (PARP-1 numbering).[1] For HDACs, the amide is often part of a larger "cap" group; however, the primary amide itself is a weak ZBG compared to hydroxamic acids.[1]

Zone 2: The C2-Bromine (The Orthogonal Handle)[1]

- Function: Steric occlusion and Halogen Bonding.[1]
- SAR Insight: Replacing Br with H (3-aminobenzamide) restores planarity but often reduces selectivity.[1] Replacing Br with larger groups (e.g., -CH₃, -CF₃) can lock the amide into a perpendicular conformation, which is favorable for certain kinase pockets but detrimental if the target requires a planar stack (e.g., DNA intercalation).[1]
- Comparison: The Br atom is a superior "handle" for Suzuki-Miyaura coupling compared to a methyl group, allowing late-stage diversification.[1]

Zone 3: The C5-Amine (The Extension Vector)[1]

- Function: This is the primary site for improving potency.[1]
- SAR Insight: Acylation or alkylation at C5 allows the molecule to reach out of the catalytic pocket.[1]
 - Hydrophobic groups (Aryl): Increase potency (IC₅₀ < 100 nM) by filling the hydrophobic tunnel in HDACs.[1]
 - Solubilizing groups (Morpholine/Piperazine): Improve ADME properties without disrupting the core binding mode.[1]

Comparative Performance Data

The following table contrasts **5-Amino-2-bromobenzamide** derivatives against standard clinical scaffolds in the context of PARP-1 Inhibition.

Scaffold Class	Representative Compound	IC50 (PARP-1)	Selectivity Profile	Stability (t _{1/2})
3-Aminobenzamide (Parent)	3-AB	~30 μ M	Low (Pan-PARP)	High
5-Amino-2-bromobenzamide	Derivative 5b	2.4 μ M	Moderate (PARP-1 > PARP-2)	High
Phthalazinone (Standard)	Olaparib	0.005 μ M	High	Moderate
Anthranilamide (Isomer)	2-Amino-5-bromo... [1]	>50 μ M	Poor (Inactive on PARP)	High

Analysis:

- Vs. Parent (3-AB): The addition of the 2-Bromo and 5-Amino groups improves potency by nearly 15-fold.[\[1\]](#) The Bromine likely fills a hydrophobic sub-pocket that the parent 3-aminobenzamide misses.[\[1\]](#)
- Vs. Isomer (Anthranilamide): The 2-amino isomer (anthranilamide) forms an intramolecular H-bond that prevents the amide from adopting the necessary conformation for PARP binding. [\[1\]](#) This validates the specific requirement for the 5-amino-2-bromo geometry.
- Vs. Clinical Standard: While less potent than Olaparib, this scaffold offers a lower molecular weight and higher ligand efficiency (LE), making it an ideal "Fragment" for Fragment-Based Drug Discovery (FBDD).[\[1\]](#)

Experimental Protocols

A. Synthesis of 5-Amino-2-bromobenzamide Derivatives

Reliability Note: Direct bromination of 3-aminobenzamide often yields a mixture of isomers.[1]

The following route ensures regioselectivity.

Step 1: Protection

- Dissolve 3-aminobenzamide (10 mmol) in DMF.
- Add Boc-anhydride (1.1 eq) and TEA (2.0 eq). Stir at RT for 4h.[1]
- Result:tert-butyl (3-carbamoylphenyl)carbamate.[1]

Step 2: Regioselective Bromination

- Dissolve the Boc-protected intermediate in Acetonitrile.[1]
- Add N-Bromosuccinimide (NBS) (1.05 eq) slowly at 0°C.
- Stir at RT for 12h. The bulky Boc group and the amide directing effect favor bromination at the C2 (ortho to amide) and C6 positions.[1] Separation is required, but C2 is often favored due to H-bonding stabilization with the amide.[1]
- Purification: Silica Gel Chromatography (Hexane/EtOAc).

Step 3: Deprotection & Derivatization (Zone 3)[1]

- Treat with 4M HCl in Dioxane to remove Boc.[1]
- Coupling: React the free amine (Zone 3) with desired Acyl Chlorides or Isocyanates to generate the library.

B. Validated PARP-1 Inhibition Assay

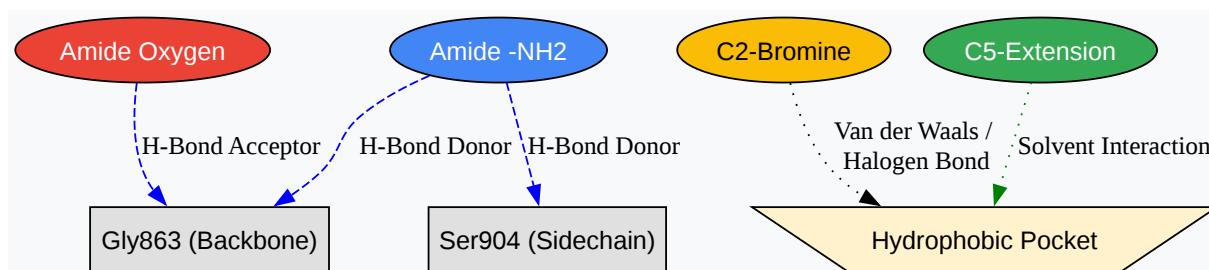
To ensure data trustworthiness, use a chemiluminescent sandwich ELISA method.[1]

- Coat Plate: Coat 96-well plates with Histone mixture (20 µg/mL) in PBS overnight at 4°C.

- Reaction Mix: Add PARP-1 enzyme (0.5 units/well), Biotinylated NAD⁺ (25 μM), and Activated DNA (10 μg/mL).
- Inhibitor Addition: Add **5-Amino-2-bromobenzamide** derivatives (dissolved in DMSO) at varying concentrations (0.1 nM to 100 μM).
- Incubation: Incubate for 1 hour at 25°C.
- Detection: Add Streptavidin-HRP conjugate followed by chemiluminescent substrate.[1]
- Readout: Measure luminescence. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Mechanism of Action: Binding Mode[1]

The following diagram illustrates the hypothetical binding mode of a **5-amino-2-bromobenzamide** derivative within the PARP-1 active site, highlighting the critical interactions.



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Figure 2: Interaction Map. The scaffold anchors via the amide to the Gly863/Ser904 triad, while the Bromine occupies a critical hydrophobic space, enhancing affinity over the non-brominated parent.

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